molecular formula C9H10F3IN2O2 B15276033 4-iodo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

4-iodo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B15276033
M. Wt: 362.09 g/mol
InChI Key: ZLMHJBKEXGSUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of iodine, isobutyl, and trifluoromethyl groups attached to a pyrazole ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method includes the iodination of a suitable pyrazole derivative, followed by the introduction of the isobutyl and trifluoromethyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-iodo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activity.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-iodo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the carboxylic acid group, which affects its reactivity and applications.

    4-iodo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-methyl ester: Contains a methyl ester group instead of a carboxylic acid, influencing its solubility and chemical behavior.

Uniqueness

4-iodo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H10F3IN2O2

Molecular Weight

362.09 g/mol

IUPAC Name

4-iodo-2-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H10F3IN2O2/c1-4(2)3-15-6(8(16)17)5(13)7(14-15)9(10,11)12/h4H,3H2,1-2H3,(H,16,17)

InChI Key

ZLMHJBKEXGSUCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C(=N1)C(F)(F)F)I)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.